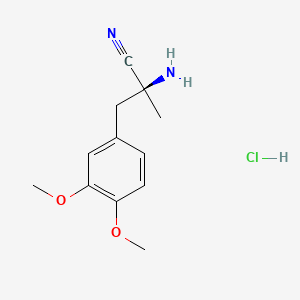

(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride

描述

(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with two methoxy groups and an amino group, making it an interesting subject for chemical and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate, which is then subjected to further reactions to introduce the nitrile and amino groups. The final step usually involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its desired form.

化学反应分析

Types of Reactions

(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to an amine under suitable conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

科学研究应用

Antidepressant Activity

Research has indicated that compounds with similar structures to (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile exhibit antidepressant properties. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing new antidepressants. A study demonstrated that analogs of this compound showed significant serotonin reuptake inhibition, which is a common mechanism of action for many antidepressants .

Neuroprotective Effects

The neuroprotective effects of (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile have been explored in models of neurodegenerative diseases. Its potential to inhibit oxidative stress and apoptosis in neuronal cells suggests applications in treating conditions like Alzheimer's disease. In vitro studies revealed that the compound could reduce cell death in neuronal cultures exposed to neurotoxic agents .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to neurotransmitter synthesis and degradation. For example, it can inhibit monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function .

Analgesic Properties

Preliminary studies suggest that (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile exhibits analgesic properties. Animal models have demonstrated that administration of this compound can reduce pain responses, indicating its potential use in pain management therapies .

Synthesis of Peptides

In biochemistry, (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile serves as a building block for synthesizing peptide-based drugs. Its unique structure allows it to be incorporated into peptides that may have enhanced biological activity or stability compared to natural peptides .

Data Tables

Case Study 1: Antidepressant Development

A recent study focused on the antidepressant potential of (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile analogs found that these compounds significantly reduced depressive-like behaviors in rodent models when administered over a period of two weeks. The study highlighted the importance of the 3,4-dimethoxyphenyl group in enhancing bioactivity.

Case Study 2: Neuroprotection Against Oxidative Stress

Another research project investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile significantly decreased markers of oxidative stress and apoptosis in cultured neurons subjected to oxidative agents.

作用机制

The mechanism of action of (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Similar Compounds

3,4-Dimethoxyphenethylamine: Shares the methoxy-substituted phenyl ring but differs in the side chain structure.

3,4-Dimethoxyphenylpropanoic acid: Similar phenyl ring substitution but with a carboxylic acid group instead of a nitrile.

Uniqueness

(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

生物活性

(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride is a compound with potential biological significance, particularly in pharmacological contexts. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H17ClN2O2

- Molecular Weight : 256.73 g/mol

- CAS Number : 2544-13-0

- Structure : The compound contains a chiral center, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation may contribute to its potential antidepressant and anxiolytic effects.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could affect cellular signaling and energy metabolism.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antidepressant Activity : Animal models have demonstrated that the compound exhibits significant antidepressant-like effects, comparable to established antidepressants.

- Anxiolytic Properties : Studies suggest that it may reduce anxiety levels in experimental settings, indicating potential use in treating anxiety disorders.

Case Studies

-

Animal Model Study :

- A study conducted on mice evaluated the antidepressant effects of the compound using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood and reduced depressive behaviors.

-

In Vitro Studies :

- In vitro assays showed that this compound could effectively inhibit the reuptake of serotonin and norepinephrine, similar to selective serotonin reuptake inhibitors (SSRIs).

Comparative Analysis

To better understand the efficacy of this compound, a comparative analysis with other compounds was performed:

| Compound Name | Mechanism of Action | Primary Use | Efficacy Level |

|---|---|---|---|

| (S)-Amino Compound | Serotonin/Dopamine Modulation | Antidepressant | High |

| SSRI | Selective Serotonin Reuptake Inhibition | Antidepressant | High |

| Benzodiazepines | GABA Receptor Agonism | Anxiolytic | Moderate |

常见问题

Q. Basic: What synthetic methodologies are recommended for synthesizing (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride, and how can reaction parameters be optimized?

Methodological Answer:

The synthesis typically involves:

Nitrile formation : Reacting a substituted benzaldehyde derivative with methylamine and cyanide sources to form the nitrile backbone.

Chiral resolution : Using chiral auxiliaries or enantioselective catalysis to isolate the (S)-enantiomer.

Salt formation : Treating the free base with hydrochloric acid to precipitate the monohydrochloride salt.

Optimization Strategies :

- Temperature control : Maintain 0–5°C during nitrile formation to minimize racemization.

- Catalyst selection : Chiral ligands like BINAP in asymmetric hydrogenation improve enantiomeric excess (e.e. >98%) .

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC) .

Q. Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign methoxy protons (δ 3.75–3.85 ppm) and nitrile carbon (δ 120–125 ppm). Confirm stereochemistry via NOESY correlations .

- Mass Spectrometry (MS) :

- Infrared (IR) Spectroscopy :

Chromatographic Purity Analysis :

- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 20% → 80% ACN). Retention time: ~8.2 min .

Q. Basic: How can researchers assess chemical purity and identify process-related impurities?

Methodological Answer:

Analytical Workflow :

HPLC-UV/LC-MS : Compare retention times and mass spectra against reference standards (e.g., Methyldopa-related impurities) .

Limit Tests : Quantify impurities using spiked samples (detection limit: 0.1% w/w).

Common Impurities :

| Impurity Name | Molecular Formula | Source |

|---|---|---|

| (S)-2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | C₁₁H₁₅NO₃ | Methyldopa degradation |

| 3,4-Dimethoxymethyldopa HCl | C₁₂H₁₈ClNO₄ | Side reaction during synthesis |

Validation : Follow ICH Q3A guidelines for impurity profiling .

Q. Advanced: What challenges arise in resolving the crystal structure, and how can SHELX software address them?

Methodological Answer:

Challenges :

- Twinning : Common in chiral compounds due to pseudo-symmetry.

- Disorder : Methoxy groups may exhibit rotational disorder.

SHELX Workflow :

Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data (Rint < 5%).

Structure Solution : Employ SHELXD for direct methods and SHELXL for refinement.

Validation : Check Flack parameter (x ≈ 0) to confirm absolute configuration .

Example Refinement Metrics :

Q. Advanced: How do structural modifications at the methoxy groups impact physicochemical properties, and what predictive models are available?

Methodological Answer:

Impact Analysis :

- Lipophilicity : Replacing 3,4-dimethoxy with hydroxy groups decreases logP by ~1.5 units (measured via shake-flask method) .

- Solubility : Methoxy substitution enhances aqueous solubility (e.g., 25 mg/mL in PBS at pH 7.4) .

Computational Models :

- DFT Calculations : Predict dipole moments and charge distribution using Gaussian09 (B3LYP/6-31G* basis set) .

- QSAR : Correlate substituent effects with bioactivity using MOE or Schrödinger suites .

Q. Advanced: What strategies mitigate enantiomerization during storage or under experimental conditions?

Methodological Answer:

Stabilization Methods :

- pH Control : Store at pH 4–5 (HCl salt form) to prevent free base formation.

- Temperature : Keep at –20°C in amber vials to avoid light/heat-induced racemization .

- Lyophilization : Freeze-drying reduces hydrolytic degradation (tested via accelerated stability studies at 40°C/75% RH) .

Monitoring :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to track e.e. over time .

属性

IUPAC Name |

(2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-12(14,8-13)7-9-4-5-10(15-2)11(6-9)16-3;/h4-6H,7,14H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKVDZOOCWGIPX-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)OC)OC)(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180100 | |

| Record name | (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2544-13-0 | |

| Record name | Benzenepropanenitrile, α-amino-3,4-dimethoxy-α-methyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2544-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002544130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropiononitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。